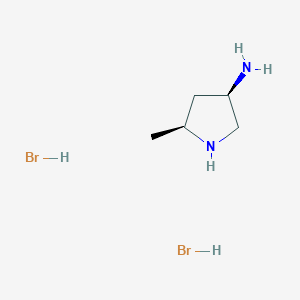
cis-5-Methylpyrrolidin-3-amine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-5-Methylpyrrolidin-3-amine dihydrobromide: is a chemical compound with the molecular formula C5H14Br2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methylpyrrolidin-3-amine dihydrobromide typically involves the reaction of 5-methylpyrrolidin-3-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The process involves:
Starting Material: 5-methylpyrrolidin-3-amine.
Reagent: Hydrobromic acid.
Conditions: The reaction is typically conducted at room temperature, and the product is purified through crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-Methylpyrrolidin-3-amine dihydrobromide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products:
Oxidation: N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: cis-5-Methylpyrrolidin-3-amine dihydrobromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolidine derivatives. It helps in understanding the biological activities of these compounds and their potential therapeutic applications .
Medicine: Pyrrolidine derivatives are known for their activity on the central nervous system, making them candidates for the treatment of conditions like depression and anxiety .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of cis-5-Methylpyrrolidin-3-amine dihydrobromide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, pyrrolidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
cis-3,4-Diphenylpyrrolidine: Known for its activity on the retinoic acid-related orphan receptor γ (RORγt).
cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide: Exhibits selective antidopaminergic activity.
cis-3-alkyl-4-aminopiperidines: Precursors of anilidopiperidine analgesics.
Uniqueness: cis-5-Methylpyrrolidin-3-amine dihydrobromide is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 5-position and the cis configuration contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H14Br2N2 |
|---|---|
Molecular Weight |
261.99 g/mol |
IUPAC Name |
(3R,5S)-5-methylpyrrolidin-3-amine;dihydrobromide |
InChI |
InChI=1S/C5H12N2.2BrH/c1-4-2-5(6)3-7-4;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m0../s1 |
InChI Key |
SAYMXHYNHAMXAN-YAQRUTEZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN1)N.Br.Br |
Canonical SMILES |
CC1CC(CN1)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
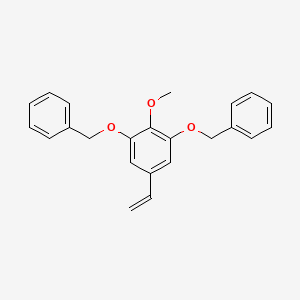
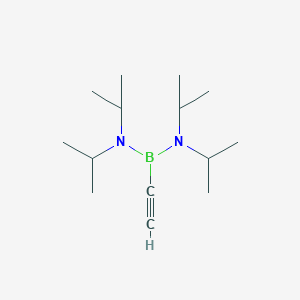
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
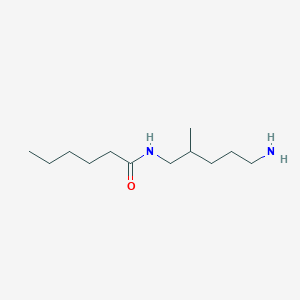
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
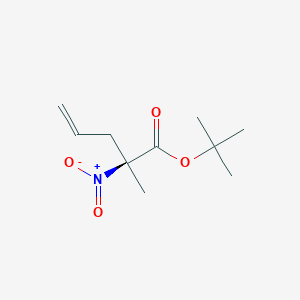
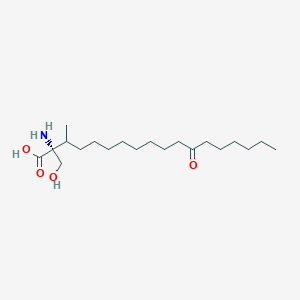
![1,1'-[Ethane-1,2-diyldi(piperidine-4,1-diyl)]bis(3-phenylprop-2-en-1-one)](/img/structure/B12555470.png)

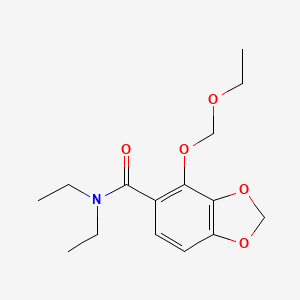
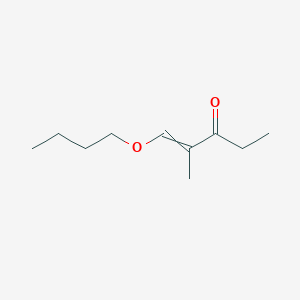
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
